The Chemistry and Application of 4-Aminothiazole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
The Chemistry and Application of 4-Aminothiazole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Introduction
The 4-aminothiazole-5-carboxylic acid core is a privileged scaffold in modern medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and versatile reactivity make it a cornerstone for the development of a diverse range of therapeutic agents. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, synthesis, and critical applications in drug discovery, with a particular focus on its role as a building block for targeted therapies.
Section 1: Molecular Identity and Structure
The foundational step in understanding any chemical entity is to define its precise structure and identifiers. 4-Aminothiazole-5-carboxylic acid is a heterocyclic compound featuring a five-membered thiazole ring substituted with both an amino group and a carboxylic acid group at adjacent positions.
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IUPAC Name: 4-Amino-1,3-thiazole-5-carboxylic acid
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CAS Number: 1353101-89-9[1]
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Molecular Formula: C₄H₄N₂O₂S[1]
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Molecular Weight: 144.15 g/mol [1]
The strategic placement of the amino and carboxyl groups facilitates diverse chemical modifications and enables the molecule to act as a versatile pharmacophore, engaging with biological targets through a variety of non-covalent interactions.
Caption: Conceptual workflow for the synthesis of aminothiazole carboxylates.
Exemplary Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole-4-carboxylic Acid
This protocol, adapted from the literature for a closely related analog, illustrates the key steps of ester hydrolysis, a crucial final step in producing the target acid.[2][3] The synthesis of the precursor ester is a standard Hantzsch reaction.[4][5]
Objective: To hydrolyze the ester precursor to yield the carboxylic acid.
Materials:
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Methyl 2-amino-5-methylthiazole-4-carboxylate (1.0 eq)
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Sodium hydroxide (NaOH) solution (e.g., 85 mM)
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Hydrochloric acid (HCl) solution (e.g., 1 M)
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Water (deionized)
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Methanol (for recrystallization)
Procedure:
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Dissolution: To a stirring solution of aqueous NaOH (approx. 150 mL for 6.3 mmol of ester), add the starting ester (1.0 eq) portion-wise at 50-60°C.
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Hydrolysis: Continue stirring at this temperature for 30-60 minutes, or until the solid has completely dissolved, indicating the formation of the sodium carboxylate salt. Monitor the reaction by TLC.
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Cooling: Once the reaction is complete, cool the clear solution to room temperature.
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Acidification: Slowly add 1 M HCl to the cooled solution with vigorous stirring. Monitor the pH, continuing addition until the pH reaches 3-4.
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Precipitation & Isolation: A precipitate of the carboxylic acid will form. Collect the solid product by vacuum filtration using a Büchner funnel.
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Purification: Wash the filter cake with cold water. Recrystallize the crude product from a suitable solvent, such as methanol, to yield the pure 2-amino-5-methylthiazole-4-carboxylic acid.[2][3]
Causality Note: The use of a base (NaOH) is essential to saponify the ester group into a carboxylate salt, which is water-soluble. Subsequent acidification protonates the carboxylate, causing the less soluble carboxylic acid to precipitate out of the aqueous solution, providing an effective method for isolation.
Section 4: The 4-Aminothiazole-5-Carboxylic Acid Scaffold in Medicinal Chemistry
The aminothiazole motif is a bioisostere of many natural purines, allowing it to interact with a wide array of biological targets, particularly protein kinases. The combination of a hydrogen bond donor (amino group) and acceptor (thiazole nitrogen), along with a carboxylic acid handle for further derivatization, makes this scaffold exceptionally valuable.
Key Therapeutic Areas:
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Oncology (Kinase Inhibition): The aminothiazole core is a well-established "hinge-binding" motif for ATP-competitive kinase inhibitors. The amino group and the thiazole nitrogen form key hydrogen bonds with the kinase hinge region. The carboxylic acid at position 5 serves as a crucial attachment point for vectors that explore other pockets of the ATP-binding site, enabling the development of highly potent and selective inhibitors against targets like Aurora kinases and SRC/ABL.[6]
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Antimicrobial and Antiviral Agents: Thiazole derivatives exhibit a broad spectrum of antimicrobial and antiviral activities. They are integral components of cephalosporin antibiotics and have shown efficacy against various bacterial and fungal strains, as well as viruses.[7][8][9] The 4-aminothiazole-5-carboxylic acid scaffold provides a template for creating novel agents to combat drug-resistant pathogens.
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Anti-inflammatory and Neuroprotective Roles: Derivatives have been investigated as anti-inflammatory agents and for neuroprotective applications, such as in the treatment of amyotrophic lateral sclerosis (ALS) with the drug Riluzole, which contains a 2-aminothiazole core.[10]
Caption: Role of the scaffold in drug design.
Section 5: Safety and Handling
While a specific, comprehensive safety data sheet (SDS) for 4-aminothiazole-5-carboxylic acid is not widely available, data from related aminothiazole compounds indicate that it should be handled with standard laboratory precautions.
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Hazards: May be harmful if swallowed. Can cause skin and serious eye irritation. May cause respiratory irritation.
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Handling Precautions:
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Use in a well-ventilated area or with local exhaust ventilation.
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Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Avoid breathing dust. Prevent dust formation during handling.
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Wash hands thoroughly after handling.
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Storage: Store in a cool, dry, dark, and well-ventilated place. Keep the container tightly sealed.
It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
References
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Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
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¹³C NMR spectrum of a 2-aminothiazole-4-carboxylic acid,... - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
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(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. - ResearchGate. (n.d.). Retrieved February 21, 2026, from [Link]
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CAS 1896046-97-1 | 4-Aminothiazole-5-carboxamide - Hoffman Fine Chemicals. (n.d.). Retrieved February 21, 2026, from [Link]
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